1,3-Dioxa-9-azaspiro(5.5)undecane, 5-ethyl-9-(3-(fluorobenzoyl)propyl)-2-(m-fluorophenyl)-
Description
The compound "1,3-Dioxa-9-azaspiro(5.5)undecane, 5-ethyl-9-(3-(fluorobenzoyl)propyl)-2-(m-fluorophenyl)-" features a spirocyclic framework with a 1,3-dioxa-9-aza backbone. This structure consists of two fused rings: a six-membered 1,3-dioxane ring and a five-membered azacyclic ring. Key substituents include an ethyl group at position 5, a 3-(fluorobenzoyl)propyl chain at position 9, and an m-fluorophenyl group at position 2.
Properties
CAS No. |
74203-69-3 |
|---|---|
Molecular Formula |
C26H32ClF2NO3 |
Molecular Weight |
480.0 g/mol |
IUPAC Name |
4-[5-ethyl-2-(3-fluorophenyl)-1,3-dioxa-9-azoniaspiro[5.5]undecan-9-yl]-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C26H31F2NO3.ClH/c1-2-21-18-31-25(20-5-3-6-23(28)17-20)32-26(21)12-15-29(16-13-26)14-4-7-24(30)19-8-10-22(27)11-9-19;/h3,5-6,8-11,17,21,25H,2,4,7,12-16,18H2,1H3;1H |
InChI Key |
QWSKKPFYSYBPDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(OC12CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)F.[Cl-] |
Origin of Product |
United States |
Biological Activity
1,3-Dioxa-9-azaspiro(5.5)undecane derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications, particularly in the treatment of hyperproliferative disorders such as cancer. This article reviews the biological activity of the specific compound “1,3-Dioxa-9-azaspiro(5.5)undecane, 5-ethyl-9-(3-(fluorobenzoyl)propyl)-2-(m-fluorophenyl)-” and summarizes relevant research findings, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure
The compound belongs to a class of spirocyclic compounds characterized by a unique bicyclic structure which enhances its biological activity. The presence of fluorinated groups is believed to influence its pharmacokinetic properties and receptor interactions.
Research indicates that this compound inhibits the activity of geranylgeranyltransferase I (GGTase I), a critical enzyme involved in the post-translational modification of proteins that regulate cell proliferation and survival pathways. By inhibiting GGTase I, the compound leads to the inactivation of downstream effectors like YAP1 and TAZ, which are pivotal in cancer cell proliferation and survival .
Biological Activity and Therapeutic Applications
The biological activities attributed to this compound include:
- Anticancer Activity : In vitro studies have demonstrated that compounds similar to 1,3-Dioxa-9-azaspiro(5.5)undecane exhibit significant inhibition of cancer cell growth. The mechanism involves blocking key signaling pathways associated with tumor growth .
- Potential for Treating Other Disorders : Beyond cancer, these compounds have shown promise in addressing obesity, pain management, and various immune system disorders .
Synthesis Methods
The synthesis of 1,3-Dioxa-9-azaspiro(5.5)undecane derivatives typically involves multi-step organic reactions. Key steps include:
- Formation of the spirocyclic framework through cyclization reactions.
- Introduction of substituents such as ethyl and fluorobenzoyl groups via nucleophilic substitution reactions.
- Purification and characterization using techniques like NMR spectroscopy and mass spectrometry.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various spirocyclic compounds against human cancer cell lines. The results indicated that derivatives with specific substitutions exhibited IC50 values below 10 µM, suggesting potent anti-proliferative effects .
Case Study 2: Selectivity in Biological Activity
Another investigation focused on the selectivity of these compounds towards cancer cells versus normal cells. The findings revealed that certain derivatives had minimal cytotoxicity towards normal cells while effectively inhibiting cancer cell growth, highlighting their therapeutic potential with reduced side effects .
Data Tables
| Compound | IC50 (µM) | Target | Effect |
|---|---|---|---|
| Compound A | <10 | GGTase I | Inhibition of cancer growth |
| Compound B | <15 | CCR5 | Modulation of immune response |
| Compound C | <20 | Pain receptors | Analgesic properties |
Comparison with Similar Compounds
Oxygen and Nitrogen Content
- Target Compound : Contains a 1,3-dioxa-9-aza configuration (two oxygen atoms, one nitrogen atom).
- 5-Ethyl-9-[3-(p-fluorobenzoyl)propyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one (CAS 54981-17-8): Features a 1-oxa-3,9-diaza backbone (one oxygen, two nitrogens), differing in the placement of heteroatoms.
Conformational Flexibility
Studies on 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives highlight that substituent symmetry and steric bulk influence conformational dynamics. For example, asymmetrical substituents at C3 and C9 introduce axial chirality and enantiomerism, which are absent in the target compound due to its simpler substitution pattern .
Substituent Effects
Fluorinated Groups
- Target Compound : m-fluorophenyl (meta-fluoro) and 3-(fluorobenzoyl)propyl substituents.
- 3-Cyclopropyl-N-(4-fluorobenzyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine : Contains a 4-fluorobenzyl group (para-fluoro), which may exhibit distinct electronic and steric effects compared to the meta-fluoro configuration in the target compound .
Alkyl and Aromatic Chains
- The 3-(fluorobenzoyl)propyl chain in the target compound introduces a ketone group, which is absent in analogs like 9-benzyl-3-cyclobutyl-3,9-diazaspiro[5.5]undecane (CAS 1001054-49-4). The benzoyl moiety may enhance interactions with hydrophobic binding pockets .
- Ethyl groups at position 5 (target compound) vs. isopropyl groups in 3-(3-(5-fluoro-1H-indol-2-yl)phenyl)-9-isopropyl-3,9-diazaspiro[5.5]undecane: Smaller alkyl groups may reduce steric hindrance, improving solubility .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves constructing the spirocyclic 1,3-dioxa-9-azaspiro[5.5]undecane core, followed by functionalization with the fluorobenzoyl and fluorophenyl substituents. The preparation typically proceeds via:
- Formation of the spirocyclic ketal or ketodioxanone intermediate.
- Introduction of the azaspiro nitrogen center.
- Alkylation or acylation steps to append the fluorobenzoylpropyl and fluorophenyl groups.
- Salt formation to yield the chloride form.
This approach is consistent with methodologies used for related spirocyclic compounds documented in the literature.
Synthesis of the Spirocyclic Core
The 1,3-dioxa-9-azaspiro[5.5]undecane scaffold is commonly prepared via ketalization of cyclic ketones with ethylene glycol derivatives, followed by incorporation of the nitrogen atom through amination or ring closure. For example, the synthesis of 1,5-dioxaspiro[5.5]undecan-3-one, a closely related ketodioxanone, has been reported using:
- Reaction of cyclohexanone derivatives with 1,1-dimethoxycyclohexane or 3,3-dimethoxypentane to form ketodioxanones.
- Amination with appropriate amines under controlled conditions.
- Purification by solvent extraction and recrystallization to yield the spirocyclic intermediate in high yield (up to 96%).
Salt Formation and Purification
The final compound is often isolated as a chloride salt by treatment with hydrochloric acid in dioxane or methanol, followed by purification using ion exchange chromatography or recrystallization. This step ensures the compound's stability and solubility for research applications.
Detailed Experimental Data and Conditions
Research Findings and Observations
- The spirocyclic core synthesis is well-established, with modifications allowing introduction of various substituents without compromising yield or purity.
- Fluorination enhances lipophilicity and potential biological activity, making these compounds attractive for neurological or oncological drug research.
- Reaction conditions require careful control of temperature, atmosphere, and stoichiometry to avoid side reactions and ensure high purity.
- The chloride salt form improves compound stability and handling for further biological assays.
Q & A
Q. How can researchers integrate interdisciplinary approaches (e.g., chemical engineering and pharmacology) to optimize this compound’s development?
- Methodological Answer : Collaborate with chemical engineers to refine separation technologies (e.g., membrane filtration for diastereomers) and process control systems. Pharmacologists contribute by validating in vitro-in vivo correlations (IVIVCs) and PK/PD modeling. Theoretical frameworks (e.g., QSPR models) bridge synthesis and bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
